BenchChemオンラインストアへようこそ!

9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Anticancer Tubulin polymerization SAR

9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one (CAS 899217-81-3, molecular formula C24H20N2O5, molecular weight 416.43 g/mol) belongs to the benzochromeno[2,3-d]pyrimidinone class, a fused tetraheterocyclic system formed by a benzo[h]chromene core annulated with a pyrimidin-11(12H)-one ring. The compound is defined by the presence of a 2,3,4-trimethoxyphenyl substituent at the C9 position, a regioisomeric variant of the more common 3,4,5-trimethoxyphenyl pharmacophore that has been shown, in related indolephenstatin series, to retain bioactive potency while markedly altering antiproliferative selectivity profiles relative to the 3,4,5-arrangement.

Molecular Formula C24H20N2O5
Molecular Weight 416.433
CAS No. 899217-81-3
Cat. No. B2492803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one
CAS899217-81-3
Molecular FormulaC24H20N2O5
Molecular Weight416.433
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC
InChIInChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27)
InChIKeyBZDHCEWQFPJMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one (CAS 899217-81-3): A Structurally Differentiated Benzochromenopyrimidine Scaffold for Targeted Probe and Lead Discovery


9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one (CAS 899217-81-3, molecular formula C24H20N2O5, molecular weight 416.43 g/mol) belongs to the benzochromeno[2,3-d]pyrimidinone class, a fused tetraheterocyclic system formed by a benzo[h]chromene core annulated with a pyrimidin-11(12H)-one ring [1]. The compound is defined by the presence of a 2,3,4-trimethoxyphenyl substituent at the C9 position, a regioisomeric variant of the more common 3,4,5-trimethoxyphenyl pharmacophore that has been shown, in related indolephenstatin series, to retain bioactive potency while markedly altering antiproliferative selectivity profiles relative to the 3,4,5-arrangement [2]. This compound occupies a specific and under-explored position in the benzochromenopyrimidine chemical space, offering a scaffold that combines the established broad bioactivity of trimethoxyphenyl-bearing heterocycles (anticancer, antibacterial, antioxidant, cholinesterase inhibition) with a unique methoxy substitution pattern that may modulate target engagement and ADMET properties differentially from its more extensively characterized 3,4,5-trimethoxy counterparts [1][2].

Why Generic Substitution Fails for 9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one in Drug Discovery and Chemical Biology


Benzochromenopyrimidinones are not interchangeable commodities; biological activity within this scaffold class is exquisitely sensitive to the nature, position, and substitution pattern of the pendant aryl ring at C9 [1]. Published structure–activity relationship (SAR) studies on related benzo[5,6]chromeno[2,3-d]pyrimidine series demonstrate that even a single functional group change—such as replacing 4-ethoxyphenyl with 4-hydroxyphenyl—can determine whether a compound exhibits sub-micromolar antibacterial activity superior to ciprofloxacin or negligible activity [1]. The target compound bears a 2,3,4-trimethoxyphenyl group which, in the cognate indolephenstatin system, produces a pattern of tubulin polymerization inhibition and antiproliferative potency that differs qualitatively from the 3,4,5-trimethoxyphenyl isomer [2]. Moreover, the benzochromenopyrimidinone core itself has been shown to undergo differential derivatization (e.g., thioxo vs. oxo at C11, methylation at N10) that modulates pro-apoptotic gene expression, caspase-3 activation, and cancer cell line selectivity [3]. Consequently, substituting this specific compound with a generic benzochromenopyrimidinone or a different trimethoxyphenyl regioisomer risks losing the precise target engagement profile, selectivity window, and downstream biological signature that define this chemical entity's potential as a research tool or lead compound.

Quantitative Differentiation Evidence for 9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one: A Comparator-Anchored Procurement Guide


Regioisomeric Trimethoxyphenyl Substitution Influences Antiproliferative Potency and Tubulin-Targeting Profile Relative to the 3,4,5-Trimethoxyphenyl Isomer

Although no direct head-to-head comparison of the target 2,3,4-trimethoxyphenyl–benzochromenopyrimidinone with its 3,4,5-trimethoxyphenyl analog has been published within this specific scaffold, robust cross-study comparable evidence from the structurally related indolephenstatin (combretastatin A-4 mimetic) series provides a quantitative framework for regioisomeric differentiation. In indolephenstatins, the conversion of the 3,4,5-trimethoxyphenyl A-ring to a 2,3,4-trimethoxyphenyl arrangement, when accompanied by an N-methyl-5-indolyl B-ring and retention of the ketone bridge, yielded compounds that retained significant antimitotic activity but showed substantially altered antiproliferative selectivity across tumor cell lines [1]. Specifically, the 2,3,4-trimethoxyphenyl–bearing indolephenstatin exhibited IC50 values in the low micromolar range against HT-29 colon carcinoma cells, whereas the parent 3,4,5-trimethoxy compound displayed a different cell-line selectivity fingerprint, indicating that the methoxy positional isomerism modulates the spectrum of cancer cell sensitivity rather than simply reducing potency [1]. This regioisomeric effect is consistent with the broader observation that the trimethoxyphenyl pharmacophore's orientation within the colchicine binding site of tubulin is highly sensitive to methoxy group topology, and that the 2,3,4-arrangement can engage hydrogen-bond networks and hydrophobic pockets that are not accessed by the 3,4,5-isomer [2].

Anticancer Tubulin polymerization SAR

C9 Aryl Substituent Identity Determines Antibacterial Potency Against Gram-Negative Pathogens in the Benzo[5,6]chromeno[2,3-d]pyrimidine Series

A systematic antibacterial evaluation of benzo[5,6]chromeno[2,3-d]pyrimidine derivatives by Ameli et al. (2017) established that antibacterial activity against both Gram-positive and Gram-negative species is strongly dependent on the C9 (or C12) aryl substituent [1]. Within this congeneric series, 10-methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine (a compound differing from the target by replacement of the 2,3,4-trimethoxyphenyl with a 4-hydroxyphenyl group and a methyl substitution at N10) demonstrated antibacterial activity surpassing that of both ciprofloxacin and amoxicillin against Gram-negative bacterial species [1]. In contrast, other analogues within the same series bearing different C12 aryl groups (e.g., unsubstituted phenyl, 4-chlorophenyl) exhibited substantially weaker or negligible antibacterial properties [1]. While quantitative MIC data for the target 2,3,4-trimethoxyphenyl-bearing compound have not been explicitly reported in the peer-reviewed literature, the established SAR demonstrates that the C9 aryl substituent is a critical potency determinant: the presence of three electron-donating methoxy groups in a specific ortho-meta-para arrangement is expected, based on the TMP pharmacophore literature, to confer a different antibacterial activity and spectrum profile compared to the hydroxyl- or halogen-substituted phenyl analogues evaluated in the published series [1][2].

Antibacterial Gram-negative SAR

Physicochemical Properties (cLogP ≈ 3.44) and Molecular Descriptors Distinguish the Target Compound from More Hydrophilic Benzochromenopyrimidinone Analogues

The target compound, with molecular formula C24H20N2O5 and molecular weight 416.43 g/mol, possesses computed physicochemical properties that differentiate it from closely related benzochromenopyrimidinone analogues bearing fewer or more polar substituents. Database-derived cLogP for this compound is approximately 3.44 [1], placing it in a lipophilicity range considered favorable for passive membrane permeability while remaining below the threshold (cLogP > 5) associated with poor ADME properties. By comparison, the 9-(4-ethoxyphenyl) analogue (C24H20N2O3, MW 384.43) lacks two of the three methoxy oxygen atoms, reducing both hydrogen-bond acceptor count (from 7 to 5) and topological polar surface area (tPSA), which would be expected to increase its cLogP above that of the target compound, altering solubility and permeability balance . Conversely, the 9-(3-hydroxyphenyl) analogue (C21H14N2O3, MW 342.35) introduces a hydrogen-bond donor (phenolic –OH), increasing aqueous solubility but potentially reducing membrane permeability relative to the trimethoxy-substituted target compound . The target compound's 2,3,4-trimethoxyphenyl group offers an intermediate lipophilicity and hydrogen-bond acceptor profile that may be optimal for balancing target engagement (e.g., tubulin colchicine site, cholinesterase active sites) with pharmacokinetic compatibility, a combination not simultaneously achieved by the more lipophilic ethoxyphenyl or more hydrophilic hydroxyphenyl analogues [1].

Physicochemical properties Lipophilicity Drug-likeness

Benzochromenopyrimidinone Scaffold Engages Multiple Cancer-Relevant Targets (EGFR, BCL-2 Family, Caspase-3) in a Substituent-Dependent Manner, Supporting the Value of the 2,3,4-TMP-Substituted Variant as a Multi-Mechanistic Probe

Mohammadian et al. (2022) demonstrated that synthetic benzochromenopyrimidine derivatives exert anticancer activity through a dual mechanism: inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase and induction of apoptosis via the intrinsic mitochondrial pathway (BCL-2 downregulation, BAX upregulation, caspase-3 activation) [1]. In this study, derivatives with different substituents exhibited differential cytotoxicity across MDA-MB-231 (breast), SKBR3 (breast, HER2+), and PC3 (prostate) cancer cell lines, with MDA-MB-231 cells showing the greatest sensitivity [1]. Furthermore, some derivatives in the series produced significant EGFR inhibition in SKBR3 cells as measured by cell-based ELISA, while simultaneously inducing nitric oxide production, caspase-3 activation, and DNA fragmentation in MDA-MB-231 and PC3 cells [1]. Separately, in a related benzo[5,6]chromeno[2,3-d]thiazolo[3,2-a]pyrimidine series, compound 6h demonstrated pronounced pro-apoptotic gene expression changes (BCL-2 and Survivin downregulation; BAX, Caspase-3, and P53 upregulation) in MDA-MB-231 and HepG2 cells after 48 h treatment, confirming that the benzochromenopyrimidine core can be elaborated to modulate multiple apoptosis-regulatory nodes [2]. While these studies evaluated structurally distinct benzochromenopyrimidine derivatives, the scaffold's demonstrated capacity for multi-target engagement—EGFR kinase inhibition plus mitochondrial apoptosis induction—provides a strong rationale for procuring the 2,3,4-TMP-substituted variant as a uniquely substituted probe to map how methoxy positional isomerism on the C9 aryl ring influences the balance between kinase inhibition and pro-apoptotic signaling.

EGFR inhibition Apoptosis Multi-target

Declaration of Evidence Limitations: Direct Head-to-Head Comparative Data for the Target Compound Are Absent from the Peer-Reviewed Literature

It must be explicitly stated that, as of the search date, no primary research paper, patent, or authoritative database entry was identified that reports quantitative biological, pharmacological, or physicochemical data generated specifically on 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one (CAS 899217-81-3). The compound appears in chemical vendor catalogs and virtual screening libraries (e.g., ZINC15 ID ZINC000016052181) but has not been the subject of a dedicated experimental publication [1]. All evidence presented in this Section 3 is therefore tagged as either 'Cross-study comparable' (Evidence Item 3.1) or 'Class-level inference' (Evidence Items 3.2–3.4), reflecting the reliance on SAR data from structurally related benzochromenopyrimidinones, trimethoxyphenyl pharmacophore literature, and computational property predictions. Procurement decisions should account for this evidence gap and, where possible, be accompanied by experimental validation of the specific compound in the user's assay system of interest. The compound's primary differentiators—the 2,3,4-trimethoxyphenyl regioisomerism, the benzochromenopyrimidin-11-one core with a free NH at position 12, and its computed drug-like physicochemical profile—remain structurally verifiable but functionally inferential until direct comparative data are generated.

Evidence gap Procurement caution Experimental verification

Optimal Application Scenarios for 9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one Based on Published Class-Level Evidence


Structure–Activity Relationship (SAR) Studies Investigating the Impact of 2,3,4- vs. 3,4,5-Trimethoxyphenyl Regioisomerism on Tubulin Polymerization and Anticancer Selectivity

The target compound is optimally deployed as a comparator probe in SAR campaigns that systematically explore how methoxy positional isomerism on the pendant phenyl ring of benzochromenopyrimidinones affects tubulin binding, mitotic arrest, and cancer cell-line selectivity. By testing this 2,3,4-TMP variant alongside the 3,4,5-TMP analogue and the clinically precedented combretastatin A-4 pharmacophore, researchers can map the colchicine-site tolerance for altered methoxy topology [1]. This approach is directly motivated by the indolephenstatin SAR precedent, which demonstrated that the 2,3,4-arrangement produces a distinct activity profile [2]. Such studies are most informative when conducted in a panel of cancer cell lines with differential tubulin isotype expression (e.g., MDA-MB-231, HeLa, HT-29, and HCT-116).

Multi-Target Anticancer Probe Development Exploring EGFR Kinase Inhibition Coupled with Mitochondrial Apoptosis Induction

Based on the demonstrated capacity of benzochromenopyrimidine derivatives to inhibit EGFR tyrosine kinase activity while simultaneously activating the intrinsic apoptotic cascade (caspase-3, BAX upregulation, BCL-2/Survivin downregulation), the target compound can serve as a scaffold for designing dual-mechanism anticancer agents [1][2]. The free NH at position 12 of the pyrimidinone ring provides a synthetic handle for further diversification (alkylation, acylation, Mannich reaction), enabling the systematic exploration of substituent effects on the EGFR/apoptosis balance. Procurement is recommended for medicinal chemistry groups aiming to develop targeted therapies for EGFR-overexpressing cancers (e.g., triple-negative breast cancer, non-small cell lung cancer) where simultaneous kinase inhibition and apoptosis induction may overcome resistance to single-agent EGFR inhibitors [1].

Antibacterial Hit Expansion Leveraging the C9-Aryl Substituent SAR of the Benzochromenopyrimidinone Scaffold

The strong dependence of Gram-negative antibacterial activity on the C9/C12 aryl substituent in the benzo[5,6]chromeno[2,3-d]pyrimidine series (as established by Ameli et al., 2017) positions the target 2,3,4-TMP-substituted compound as a candidate for antibacterial screening against drug-resistant Gram-negative pathogens (Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) [1]. The trimethoxyphenyl group is a recognized antibacterial pharmacophore, and its combination with the benzochromenopyrimidinone core—which independently confers antibacterial activity in certain substitution patterns—may yield additive or synergistic effects [1][3]. This scenario is particularly relevant for industrial screening libraries seeking novel scaffolds that are structurally distinct from fluoroquinolones, β-lactams, and aminoglycosides.

Computational ADMET Profiling and Drug-Likeness Optimization Using a Physicochemically Balanced Benzochromenopyrimidinone Template

With a computed cLogP of approximately 3.44, molecular weight of 416.43 g/mol, and 7 hydrogen-bond acceptors, the target compound occupies a favorable region of drug-like chemical space (Lipinski Rule of Five compliant) while retaining sufficient lipophilicity for membrane permeability [1]. This profile makes it a suitable starting point for in silico ADMET-guided optimization, where the 2,3,4-trimethoxyphenyl group can be systematically varied to modulate logP, tPSA, and P-glycoprotein susceptibility without drastic alterations to the core scaffold. Procurement is recommended for computational chemistry and drug design groups building benzochromenopyrimidinone-focused compound libraries for virtual screening against targets such as tubulin, EGFR, acetylcholinesterase, or DNA methyltransferase 1 (DNMT1) [2].

Quote Request

Request a Quote for 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.